molecular formula C16H11BrClN3O3 B2903669 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 905677-78-3

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B2903669
CAS No.: 905677-78-3
M. Wt: 408.64
InChI Key: PCIXSOOJJMNDJS-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide ( 905677-78-3) is a synthetic compound featuring a 1,3,4-oxadiazole heterocyclic core substituted with a 4-bromophenyl group at position 5 and a 4-chlorophenoxyacetamide moiety at position 2 . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding, which enhances interactions with biological targets . This compound is of significant interest in pharmacological research, particularly in the development of anticancer agents. The 1,3,4-oxadiazole pharmacophore is a key structural component in many investigated compounds for its diverse biological activities . Research into 1,3,4-oxadiazole derivatives has demonstrated that they can exert antiproliferative effects through various mechanisms, including the inhibition of critical enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . The specific substitution pattern on the oxadiazole ring, particularly with halogen atoms like bromine and chlorine, is known to enhance electron density at reactive sites and can significantly boost biological activity and cytotoxicity against malignant cells . The molecular formula of this compound is C 16 H 11 BrClN 3 O 3 , and it has a molecular weight of 408.6 g/mol . It is supplied for research applications and is strictly intended for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3O3/c17-11-3-1-10(2-4-11)15-20-21-16(24-15)19-14(22)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIXSOOJJMNDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps. One common method starts with the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form an intermediate oxadiazole derivative. This intermediate is then acylated with chloroacetyl chloride to introduce the chlorophenoxy group.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide typically involves the reaction of 4-bromobenzoyl hydrazine with 4-chlorophenoxy acetic acid. The resulting compound features a unique oxadiazole ring that contributes to its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Biological Activities

1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties. In vitro studies have shown that derivatives of this compound exhibit bacteriostatic and fungistatic effects against various microbial strains. The presence of electron-withdrawing groups on the oxadiazole ring enhances its antimicrobial efficacy .

2. Anticancer Potential
Research indicates that compounds containing the oxadiazole moiety exhibit anticancer activity. A series of studies have evaluated these compounds against cancer cell lines, revealing that they can induce apoptosis and inhibit cell proliferation. For instance, this compound showed promising results in inhibiting growth in human cancer cell lines compared to standard anticancer agents like 5-fluorouracil .

3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various assays. It has been found to reduce inflammation markers in animal models, suggesting its utility in treating inflammatory diseases. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeModel UsedResultReference
AntimicrobialVarious bacterial strainsBacteriostatic effects noted
AnticancerHCT116 and RAW 264.7 cell linesGrowth inhibition observed
Anti-inflammatoryAnimal modelsReduced inflammation markers

Pharmacological Insights

The pharmacokinetics of this compound have not been extensively studied; however, preliminary data suggest it has favorable absorption characteristics. Further research is needed to elucidate its metabolic pathways and potential side effects.

Mechanism of Action

The mechanism by which N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide exerts its effects involves its interaction with molecular targets. The bromophenyl and chlorophenoxy groups can bind to specific receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally distinct from other oxadiazole derivatives due to its unique substitution pattern:

  • Bromophenyl vs. Chlorobenzyl : Compared to N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide (), the target compound lacks a benzyl linker, which may reduce steric hindrance and improve binding to flat receptor sites.
  • Phenoxy vs. Thioether/Sulfonyl: Unlike sulfanyl-containing derivatives (e.g., 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides in ), the absence of a sulfur atom in the target compound may lower cytotoxicity, as sulfonyl/thioether groups are often associated with higher reactivity and toxicity .

Physicochemical Properties

Property Target Compound Comparable Compound Source
Core Structure 1,3,4-Oxadiazole 1,3,4-Thiadiazole ()
Substituents 4-Bromophenyl, 4-Cl-phenoxy 4-Chlorobenzyl, sulfanyl ()
Melting Point Not reported 138–140°C (compound 5j, )
Key Functional Groups C=O, NH, Br, Cl C=O, NH, S ()

Toxicity and Selectivity

Sulfanyl-containing derivatives (e.g., ) show moderate cytotoxicity (e.g., compound 6g and 6j in have higher hemolytic activity), whereas the target compound’s phenoxy group may reduce off-target effects. Bromine and chlorine substituents generally enhance lipophilicity but may increase hepatic metabolism risks .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide is a synthetic compound that belongs to the oxadiazole family, which has attracted significant attention due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring fused with a bromophenyl group and a chlorophenoxy acetamide moiety. The molecular formula is C15H12BrN3O3C_{15}H_{12}BrN_{3}O_{3}, indicating a complex arrangement of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The unique structure contributes to its biological activity.

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in tumor cells. Studies indicate that these compounds can interact with specific proteins involved in cell cycle regulation and apoptosis pathways. For example:

  • Inhibition of Bcl-2 : Some oxadiazole derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2, leading to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Compounds may induce G1 or G2/M phase arrest in cancer cells, preventing proliferation.

Further research is needed to elucidate the precise mechanisms for this compound.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly influenced by their structural components. Key factors include:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (e.g., bromine and chlorine) enhances biological activity by increasing electron density at reactive sites.
  • Oxadiazole Ring Modifications : Variations in the oxadiazole ring can significantly affect the compound's interaction with biological targets.

For example, studies show that modifications in the phenyl substituents can lead to variations in IC50 values across different cancer cell lines.

Case Studies

Several case studies highlight the potential of oxadiazole derivatives as anticancer agents:

  • Study on MD77 : This compound exhibited potent antiproliferative activity against MCF-7 and HeLa cells with IC50 values less than 2 µM.
  • Comparative Analysis : A study comparing various oxadiazole derivatives indicated that those with halogen substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts.

Q & A

Q. What are the recommended synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with bromophenyl-substituted oxadiazole precursors. A common approach includes:

  • Step 1 : Cyclization of hydrazide derivatives with carbon disulfide to form the 1,3,4-oxadiazole ring.
  • Step 2 : Thioether formation via nucleophilic substitution, using 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
  • Step 3 : Coupling with 4-chlorophenoxyacetic acid via amide bond formation, often mediated by carbodiimide reagents like DCC/DMAP . Optimization : Control reaction temperature (60–80°C) and solvent polarity (DMF or DMSO enhances yield) . Catalysts such as triethylamine improve thioether linkage efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR :
  • ¹H NMR : Look for singlet peaks at δ 4.5–5.0 ppm (CH₂ of acetamide) and aromatic protons (δ 6.8–8.0 ppm) for bromophenyl/chlorophenoxy groups .
  • ¹³C NMR : Peaks at ~165–170 ppm (C=O of acetamide) and 105–125 ppm (aromatic carbons) confirm structural integrity .
    • IR : Stretching bands at ~1670 cm⁻¹ (C=O) and 750–800 cm⁻¹ (C-Br/C-Cl vibrations) .
    • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₁₆H₁₁BrClN₃O₃ (exact mass ~424 Da) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Anticancer : MTT assays against breast (MCF-7) or colon (HCT-116) cancer cell lines, with IC₅₀ comparisons to cisplatin .
  • Antimicrobial : Disk diffusion/Kirby-Bauer tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorometric assays for lipoxygenase (LOX) or acetylcholinesterase (AChE) to assess anti-inflammatory/neuroprotective potential .

Advanced Research Questions

Q. How does the substitution pattern (e.g., bromine vs. chlorine) influence the compound’s bioactivity?

Comparative studies show:

  • Bromophenyl vs. Chlorophenyl : Bromine’s higher electronegativity enhances hydrophobic interactions with enzyme active sites, improving anticancer potency (e.g., 10–15% lower IC₅₀ in MCF-7 cells) .
  • Positional Isomerism : 4-Bromophenyl derivatives exhibit stronger DNA intercalation than 2- or 3-substituted analogs due to planar geometry .
  • Phenoxy vs. Thioether Linkers : Phenoxy groups improve solubility but reduce membrane permeability compared to thioethers, requiring formulation adjustments .

Q. What mechanistic insights explain contradictions in cytotoxicity data across studies?

Discrepancies often arise from:

  • Cell Line Variability : Sensitivity differences (e.g., HCT-116 vs. HepG2) due to varying expression of drug efflux pumps (e.g., P-glycoprotein) .
  • Reactive Oxygen Species (ROS) Modulation : Conflicting results in oxidative stress assays may reflect dual pro-/antioxidant roles depending on concentration .
  • Metabolic Stability : Poor correlation between in vitro and in vivo data may stem from rapid hepatic metabolism (e.g., CYP3A4-mediated oxidation of oxadiazole) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • Molecular Docking : Identify binding modes with targets like EGFR (PDB ID: 1M17) or tubulin (PDB ID: 1SA0) to prioritize substituents enhancing affinity .
  • ADMET Prediction : Tools like SwissADME predict:
  • Lipophilicity (LogP) : Optimal range 2.5–3.5 for blood-brain barrier penetration .
  • Hepatotoxicity : Mitigate risks by replacing metabolically labile groups (e.g., morpholine derivatives reduce CYP450 interactions) .
    • QSAR Models : Correlate Hammett constants (σ) of substituents with IC₅₀ values to design analogs with improved potency .

Q. What strategies resolve low yield in the final amide coupling step?

  • Activation Reagents : Switch from DCC to EDC/HOBt to minimize racemization and side reactions .
  • Solvent Optimization : Use anhydrous DMF with molecular sieves to scavenge water, improving coupling efficiency by ~20% .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .

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